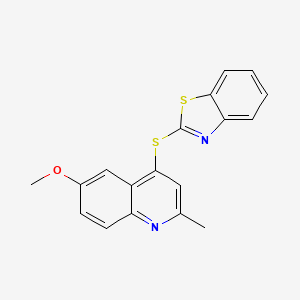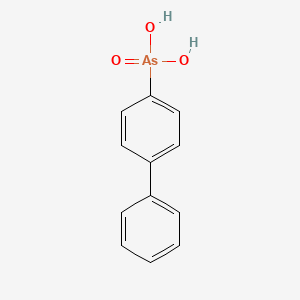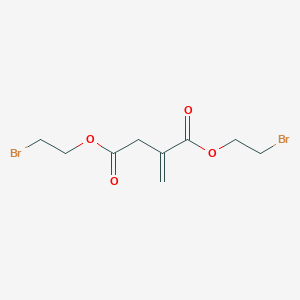
Bis(2-bromoethyl) 2-methylidenebutanedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(2-bromoethyl) 2-methylidenebutanedioate: is an organobromine compound with the molecular formula C9H12Br2O4. This compound is known for its unique chemical structure, which includes two bromoethyl groups and a methylidenebutanedioate moiety. It is used in various scientific research applications due to its reactivity and potential for forming complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Bis(2-bromoethyl) 2-methylidenebutanedioate typically involves the reaction of 2-bromoethanol with 2-methylidenebutanedioic acid under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction mixture is heated to a specific temperature to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced purification techniques, such as distillation and crystallization, ensures the production of high-purity compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions: Bis(2-bromoethyl) 2-methylidenebutanedioate undergoes several types of chemical reactions, including:
Substitution Reactions: The bromoethyl groups can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.
Oxidation Reactions: The compound can undergo oxidation to form corresponding oxides or other oxidized derivatives.
Reduction Reactions: Reduction of the bromoethyl groups can lead to the formation of ethyl groups or other reduced products.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in polar solvents such as ethanol or acetonitrile.
Oxidation Reactions: Reagents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under controlled conditions.
Major Products Formed:
Substitution Reactions: Products include substituted esters or ethers.
Oxidation Reactions: Products include carboxylic acids or ketones.
Reduction Reactions: Products include alkanes or alcohols.
Scientific Research Applications
Chemistry: Bis(2-bromoethyl) 2-methylidenebutanedioate is used as a building block in organic synthesis. Its reactivity allows for the formation of complex molecules, making it valuable in the development of new materials and pharmaceuticals.
Biology: In biological research, this compound is used to study the effects of brominated compounds on biological systems. It serves as a model compound to investigate the interactions between brominated molecules and biological targets.
Medicine: The compound’s potential for forming bioactive molecules makes it a candidate for drug development
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of Bis(2-bromoethyl) 2-methylidenebutanedioate involves its interaction with molecular targets through its reactive bromoethyl groups. These groups can form covalent bonds with nucleophilic sites on proteins, enzymes, or other biomolecules, leading to changes in their structure and function. The compound’s ability to undergo various chemical reactions allows it to modulate biological pathways and exert its effects.
Comparison with Similar Compounds
Bis(2-chloroethyl) ether: Similar in structure but contains chlorine atoms instead of bromine.
Bis(2-iodoethyl) ether: Contains iodine atoms and exhibits different reactivity due to the larger atomic size of iodine.
Bis(2-fluoroethyl) ether: Contains fluorine atoms and has distinct chemical properties due to the high electronegativity of fluorine.
Uniqueness: Bis(2-bromoethyl) 2-methylidenebutanedioate is unique due to the presence of both bromoethyl groups and a methylidenebutanedioate moiety. This combination imparts specific reactivity and properties that are not observed in other similar compounds. Its ability to undergo a wide range of chemical reactions makes it a versatile compound in scientific research and industrial applications.
Properties
CAS No. |
10578-06-0 |
|---|---|
Molecular Formula |
C9H12Br2O4 |
Molecular Weight |
344.00 g/mol |
IUPAC Name |
bis(2-bromoethyl) 2-methylidenebutanedioate |
InChI |
InChI=1S/C9H12Br2O4/c1-7(9(13)15-5-3-11)6-8(12)14-4-2-10/h1-6H2 |
InChI Key |
RCDYYVIUODNXOR-UHFFFAOYSA-N |
Canonical SMILES |
C=C(CC(=O)OCCBr)C(=O)OCCBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


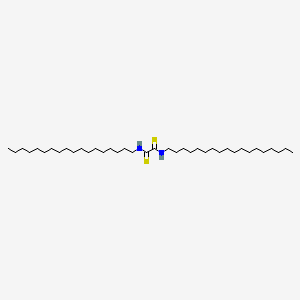

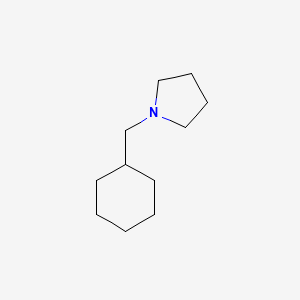

![{4-[4-(4-Hydroxyphenyl)hexan-3-yl]phenoxy}acetic acid](/img/structure/B14736044.png)

![3-{3-[4-(4-Chlorophenyl)piperazin-1-yl]propoxy}propanenitrile](/img/structure/B14736060.png)
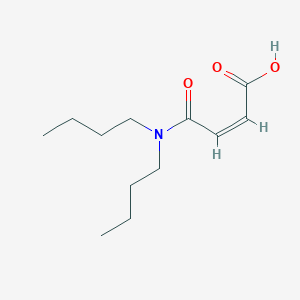
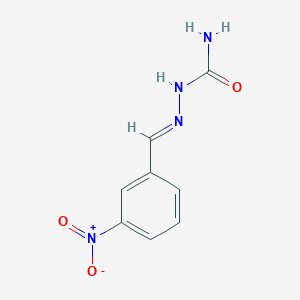
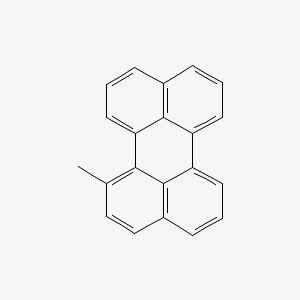
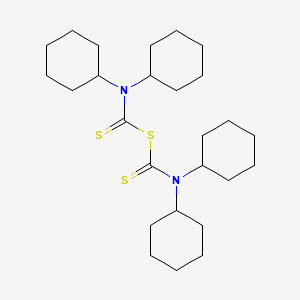
![[(2-amino-9H-purin-6-yl)sulfanyl]acetic acid](/img/structure/B14736106.png)
